Diethyl azodicarboxylate

Catalog No.
S571441
CAS No.
1972-28-7
M.F
C6H10N2O4
M. Wt
174.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl azodicarboxylate

CAS Number

1972-28-7

Product Name

Diethyl azodicarboxylate

IUPAC Name

ethyl (NZ)-N-ethoxycarbonyliminocarbamate

Molecular Formula

C6H10N2O4

Molecular Weight

174.15 g/mol

InChI

InChI=1S/C6H10N2O4/c1-3-11-5(9)7-8-6(10)12-4-2/h3-4H2,1-2H3/b8-7-

InChI Key

FAMRKDQNMBBFBR-FPLPWBNLSA-N

SMILES

CCOC(=O)N=NC(=O)OCC

Synonyms

1,2-Diazenedicarboxylic Acid 1,2-Diethyl Ester; 1,2-Ethoxycarbonyl Diazene; Azodicarboxylic Acid Diethyl Ester; DEAD; Diethoxycarbonyldiazene; Diethyl Azodiformate; Diethyl Diazenedicarboxylate; Diethyl Diazodicarboxylate; NSC 3474; NSC 679015; Unifo

Canonical SMILES

CCOC(=O)N=NC(=O)OCC

Isomeric SMILES

CCOC(=O)/N=N\C(=O)OCC

The exact mass of the compound Diethyl azodicarboxylate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Explosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diels-Alder Reaction

DEAD serves as a dienophile in the Diels-Alder reaction, a cycloaddition reaction forming a six-membered ring structure. The diene, a molecule with two conjugated double bonds, reacts with DEAD to create a new molecule with a cyclohexene ring. This reaction is valuable for constructing complex organic molecules and is used in natural product synthesis and medicinal chemistry research [1].

Source

A Diels-Alder Reaction for the Synthesis of Steroids: )

Mitsunobu Reaction

DEAD plays a crucial role in the Mitsunobu reaction, which allows for the inversion of the hydroxyl group (-OH) of an alcohol to an ester group (-O-C=O-R). This reaction is particularly useful for transforming primary and secondary alcohols into their corresponding esters. The Mitsunobu reaction finds applications in the synthesis of pharmaceuticals, nucleotides, and other complex organic molecules [2].

Source

The Mitsunobu Reaction:

Oxidative Coupling Agent

DEAD can act as an oxidizing agent in specific reactions. It facilitates the formation of carbon-carbon and carbon-heteroatom bonds by transferring oxygen. This property is valuable in various organic transformations, including the synthesis of peptides and heterocycles, which are ring-shaped molecules containing atoms other than carbon [3].

Source

Diethyl Azodicarboxylate (DEAD) as a versatile reagent for organic synthesis:

Diethyl azodicarboxylate is an organic compound with the chemical formula C8H14N2O4\text{C}_8\text{H}_{14}\text{N}_2\text{O}_4. It features a central azo group (N=N-\text{N}=\text{N}-) flanked by two ethyl ester groups. This compound appears as an orange-red liquid and is known for its role as a versatile reagent in organic synthesis, particularly in the Mitsunobu reaction, where it facilitates the conversion of alcohols into various functional groups such as esters, ethers, amines, and thioethers . Diethyl azodicarboxylate is a strong electron acceptor and can undergo several reactions, including oxidation and dehydrogenation processes, making it a valuable tool in synthetic organic chemistry .

  • Mitsunobu Reaction: This is perhaps its most notable application, where it reacts with alcohols in the presence of phosphines (like triphenylphosphine) to form esters or ethers through nucleophilic substitution mechanisms .
  • Dehydrogenation Reactions: It can oxidize alcohols to aldehydes and ketones, demonstrating its capability as a dehydrogenating agent. For example, it can convert tertiary amines to enamines .
  • Diels-Alder and Michael Reactions: Diethyl azodicarboxylate also acts as an aza-dienophile, engaging in cycloaddition reactions with alkenes and dienes .
  • Hydrazine Reactions: It reacts with hydrazine to produce diethyl hydrazodicarboxylate and nitrogen gas, showcasing its reactivity with nitrogen-containing compounds .

The biological activity of diethyl azodicarboxylate has been explored primarily through its role in synthetic pathways for pharmaceuticals. It is involved in the synthesis of several bioactive compounds, including:

  • Zidovudine: An antiretroviral medication used to treat HIV.
  • FdUMP: A potent antitumor agent.
  • Procarbazine: A chemotherapy drug used in treating certain types of cancer .

While diethyl azodicarboxylate itself does not exhibit significant biological activity, its derivatives contribute to important therapeutic effects.

Diethyl azodicarboxylate can be synthesized through several methods:

  • Two-Step Synthesis from Hydrazine:
    • Step 1: Alkylation of hydrazine with ethyl chloroformate to yield diethyl hydrazodicarboxylate.
    • Step 2: Oxidation of diethyl hydrazodicarboxylate using chlorine or nitric acid under controlled temperatures (below 20 °C) to produce diethyl azodicarboxylate .
  • Carboalkoxylation Method:
    • This method involves the reaction of sodium metal with dehydrated alcohol followed by the slow addition of diethyl carbonate under specific temperature conditions to yield the desired product.

Diethyl azodicarboxylate is extensively used in organic synthesis due to its versatility:

  • Synthesis of Pharmaceuticals: It plays a crucial role in the synthesis of various drugs.
  • Organic Synthesis: Employed in the Mitsunobu reaction for creating complex organic molecules.
  • Material Science: Utilized in polymer chemistry and material science for modifying polymer properties through functionalization reactions .

Recent studies have explored the interactions of diethyl azodicarboxylate with various reagents and catalysts. For instance, it has been shown to react with frustrated Lewis pairs (combinations of Lewis acids and bases that do not form stable adducts) to yield new products involving P−N and B−O linkages. These interactions highlight the compound's reactivity and potential for forming novel chemical entities .

Diethyl azodicarboxylate belongs to a class of compounds known as azodicarboxylates. Here are some similar compounds along with their unique characteristics:

Compound NameStructural FormulaUnique Features
Diisopropyl azodicarboxylateC10H18N2O4\text{C}_{10}\text{H}_{18}\text{N}_2\text{O}_4Similar reactivity as diethyl azodicarboxylate but with different steric properties; often used interchangeably in reactions.
Dimethyl azodicarboxylateC8H10N2O4\text{C}_{8}\text{H}_{10}\text{N}_2\text{O}_4More volatile than diethyl azodicarboxylate; used in similar synthetic applications but may have different selectivity.
Benzyl azodicarboxylateC11H12N2O4\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}_4Incorporates a benzyl group providing different electronic effects; useful in specific organic transformations.

Diethyl azodicarboxylate's unique structure allows it to act effectively as an electron acceptor and participate in various key reactions that are critical for synthetic organic chemistry applications. Its stability compared to other similar compounds makes it particularly valuable for laboratory use.

Physical Description

Orange liquid; [Merck Index]

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Exact Mass

174.06405680 g/mol

Monoisotopic Mass

174.06405680 g/mol

Heavy Atom Count

12

UNII

721180621S

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H240 (84.44%): Heating may cause an explosion [Danger Self-reactive substances and mixtures;
Organic peroxides];
H302 (11.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (11.11%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (84.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Explosive;Irritant

Wikipedia

Diethyl_azodicarboxylate

Dates

Last modified: 02-20-2024

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